N-(3,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a 3-oxo-3,4-dihydropyrazine core substituted with a 3-fluorophenyl group at position 4 and a sulfanyl acetamide moiety at position 2.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-7-6-14(11-17(16)28-2)23-18(25)12-29-19-20(26)24(9-8-22-19)15-5-3-4-13(21)10-15/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASACMOEZDVJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazinone structure, followed by the introduction of the fluorophenyl group and the dimethoxyphenyl group. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thionyl chloride or phosphorus pentasulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Dihydropyrazine Core
The dihydropyrazine ring is a common scaffold in several analogs. Key differences lie in the substituents at position 4:
- Target Compound : 3-fluorophenyl group.
- BG14711 () : 3,4-difluorophenyl group.
- Example 83 () : 3-fluoro-4-isopropoxyphenyl group.
Example 83’s isopropoxy group increases steric bulk, which may reduce metabolic clearance .
Acetamide Substituents
The acetamide moiety’s aryl group significantly influences physicochemical properties:
- Target Compound : 3,4-dimethoxyphenyl (electron-donating groups).
- BG14711 : 2,4-dimethoxyphenyl.
- Compounds 13a–e () : Sulfamoylphenyl with varying substituents (e.g., methyl, methoxy, chloro).
The 3,4-dimethoxyphenyl group in the target compound offers balanced solubility and membrane permeability due to methoxy groups’ polarity. In contrast, BG14711’s 2,4-dimethoxy substitution may alter steric interactions in target binding.
Physicochemical Properties
*Estimated based on structural similarity to BG14711.
The target compound’s molecular weight (~425 g/mol) and logP (estimated ~2.5–3.0) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. BG14711’s additional fluorine increases molecular weight but may improve target engagement. Compounds 13a–e, with sulfamoyl groups, exhibit higher polarity (logP <2), limiting membrane permeability .
Key Research Findings
- Fluorine Substitution : Fluorine at the 3-position (target) balances electronic effects without excessive steric hindrance, whereas 3,4-difluorophenyl (BG14711) may enhance target binding but increase metabolic stability risks .
- Methoxy Positioning : 3,4-Dimethoxy substitution (target) vs. 2,4-dimethoxy (BG14711) alters spatial orientation in binding pockets, impacting selectivity .
- Core Heterocycles : Dihydropyrazine (target) vs. pyrazolo[3,4-d]pyrimidine () influence π-π stacking and hydrogen-bonding patterns in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
